1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]
Brand Name: Vulcanchem
CAS No.: 303984-90-9
VCID: VC5949475
InChI: InChI=1S/C20H14ClN3O/c21-14-10-12-15(13-11-14)22-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13,25H
SMILES: C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl
Molecular Formula: C20H14ClN3O
Molecular Weight: 347.8

1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

CAS No.: 303984-90-9

Cat. No.: VC5949475

Molecular Formula: C20H14ClN3O

Molecular Weight: 347.8

* For research use only. Not for human or veterinary use.

1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] - 303984-90-9

Specification

CAS No. 303984-90-9
Molecular Formula C20H14ClN3O
Molecular Weight 347.8
IUPAC Name 3-[(4-chlorophenyl)diazenyl]-1-phenylindol-2-ol
Standard InChI InChI=1S/C20H14ClN3O/c21-14-10-12-15(13-11-14)22-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13,25H
Standard InChI Key BADVHJGHRGRNLD-NMWGTECJSA-N
SMILES C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 1-phenylindole-2,3-dione (isatin) backbone modified at the 3-position by a hydrazone linkage to a 4-chlorophenyl group. The indole nucleus is aromatic, with a fused benzene and pyrrole ring, while the hydrazone group (–NH–N=C–) introduces conformational flexibility and hydrogen-bonding capability. The 4-chloro substituent on the phenyl ring enhances electron-withdrawing effects, influencing both chemical reactivity and biological interactions .

Molecular Formula: C20H13ClN3O2\text{C}_{20}\text{H}_{13}\text{ClN}_3\text{O}_2
Molecular Weight: 370.84 g/mol
IUPAC Name: 3-[(4-Chlorophenyl)diazenyl]-1-phenylindol-2-ol

Spectroscopic Data

Key spectroscopic features include:

  • IR: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretch of indole-2,3-dione) and 3200–3300 cm1^{-1} (N–H stretch of hydrazone).

  • 1^1H NMR: Signals at δ 7.2–8.1 ppm (aromatic protons), δ 10.2 ppm (hydrazone NH), and δ 11.5 ppm (indole NH) .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via condensation of 1-phenylindole-2,3-dione with 4-chlorophenylhydrazine under reflux in ethanol or methanol. The reaction proceeds through nucleophilic attack of the hydrazine on the carbonyl group of the indole-2,3-dione, followed by dehydration to form the hydrazone linkage.

1-Phenylindole-2,3-dione+4-ChlorophenylhydrazineEtOH, refluxProduct+H2O\text{1-Phenylindole-2,3-dione} + \text{4-Chlorophenylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Product} + \text{H}_2\text{O}

Optimization Parameters:

  • Solvent: Ethanol yields higher purity (≥95%) compared to methanol.

  • Temperature: Reflux at 78°C for 6–8 hours ensures complete conversion .

  • Catalyst: Acetic acid (5 mol%) accelerates the reaction by protonating the carbonyl oxygen.

Purification and Characterization

The crude product is recrystallized from ethanol to remove unreacted starting materials. Purity is confirmed via HPLC (>98%) and melting point analysis (observed mp: 215–217°C) .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The indole nucleus undergoes electrophilic substitution at the 5-position due to electron-donating resonance effects from the hydrazone group. For example, nitration with HNO3_3/H2_2SO4_4 yields the 5-nitro derivative, which exhibits enhanced anticancer activity.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic medium cleaves the indole ring, forming phthalic acid derivatives .

  • Reduction: NaBH4_4 reduces the hydrazone to a hydrazine, altering biological activity.

Biological Activities and Mechanisms

CompoundIC50_{50} (μM) MCF-7IC50_{50} (μM) A549
4-Chlorophenyl derivative12.518.3
4-Fluorophenyl derivative10.215.9
4-Methylphenyl derivative25.730.4

Antimicrobial Activity

Against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL), the compound disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: 4-Cl and 4-F substituents enhance cytotoxicity by increasing electrophilicity and membrane permeability .

  • Bulkier Substituents: 4-CF3_3 groups reduce activity due to steric hindrance .

Comparative Analysis with Analogues

4-Fluorophenyl vs. 4-Chlorophenyl Derivatives

The 4-F derivative exhibits lower IC50_{50} values (Table 1) due to fluorine’s higher electronegativity and smaller atomic radius, facilitating target binding.

Morpholinomethyl-Substituted Analogues

Addition of a morpholinomethyl group (e.g., CAS 338391-71-2) improves solubility but reduces anticancer potency, highlighting a trade-off between pharmacokinetics and efficacy.

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